Antiproliferative Potency Against HCT-116 Colon Carcinoma: 4-Methoxy vs. Unsubstituted, 4-Fluoro, and 4-Chloro Analogs
In a direct head-to-head comparison within a single published study, 18 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were evaluated for antiproliferative activity against HCT-116 (human colon carcinoma, expressing both wild-type and H1047R mutant PI3Kα) and Caco-2 (colorectal adenocarcinoma, wild-type PI3Kα) cell lines using the same MTT assay protocol [1]. The target compound (compound 11, N-4-methoxyphenyl) exhibited an HCT-116 IC₅₀ of 9.3 ± 1 µM, which was 1.6-fold more potent than the unsubstituted N-phenyl analog (compound 7; 14.5 ± 2 µM), 4.0-fold more potent than the N-4-fluorophenyl analog (compound 10; 37.0 ± 6 µM), and 6.1-fold more potent than the N-4-chlorophenyl analog (compound 12; 56.3 ± 5 µM) [1]. The positive control LY294002 (pan-PI3K inhibitor) gave IC₅₀ values of 6.5 µM (HCT-116) and 7.4 µM (Caco-2) [1].
| Evidence Dimension | Antiproliferative IC₅₀ against HCT-116 colon carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 9.3 ± 1 µM (compound 11, N-4-methoxyphenyl) |
| Comparator Or Baseline | Compound 7 (N-phenyl): 14.5 ± 2 µM; Compound 10 (N-4-F-phenyl): 37.0 ± 6 µM; Compound 12 (N-4-Cl-phenyl): 56.3 ± 5 µM; LY294002: 6.5 µM |
| Quantified Difference | 1.6-fold more potent vs. N-phenyl; 4.0-fold vs. N-4-fluorophenyl; 6.1-fold vs. N-4-chlorophenyl |
| Conditions | MTT assay; HCT-116 human colon carcinoma cells; compounds tested in parallel within the same study (Sabbah et al., 2020) |
Why This Matters
For researchers procuring a PI3Kα-targeted quinoline-3-carboxamide probe for colon cancer studies, the 4-methoxy derivative provides the highest potency among common para-substituted phenyl analogs tested under identical conditions, with a 1.6- to 6.1-fold advantage that directly impacts usable concentration ranges in cell-based assays.
- [1] Sabbah D.A., Haroon R.A., Bardaweel S.K., et al. N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules. 2020;26(1):73. Table 2. View Source
